molecular formula C9H12O B2481363 (R)-1-(m-Tolyl)ethanol CAS No. 42070-91-7

(R)-1-(m-Tolyl)ethanol

Cat. No.: B2481363
CAS No.: 42070-91-7
M. Wt: 136.194
InChI Key: SPNHUMWMKXWVIU-MRVPVSSYSA-N
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Description

®-1-(m-Tolyl)ethanol is an organic compound that belongs to the class of secondary alcohols. It is characterized by the presence of a hydroxyl group (-OH) attached to a carbon atom that is also bonded to a methyl group and a tolyl group (a benzene ring substituted with a methyl group at the meta position). This compound is chiral, meaning it has a non-superimposable mirror image, and the ® designation indicates the specific configuration of the molecule.

Preparation Methods

Synthetic Routes and Reaction Conditions: ®-1-(m-Tolyl)ethanol can be synthesized through various methods, including:

    Reduction of Ketones: One common method involves the reduction of the corresponding ketone, (m-Tolyl)acetone, using a chiral reducing agent such as a chiral borane or a chiral oxazaborolidine catalyst. This method ensures the production of the ®-enantiomer with high enantiomeric excess.

    Asymmetric Hydrogenation: Another method is the asymmetric hydrogenation of (m-Tolyl)acetone using a chiral catalyst, such as a rhodium or ruthenium complex. This method also yields the ®-enantiomer with high selectivity.

Industrial Production Methods: In an industrial setting, the production of ®-1-(m-Tolyl)ethanol may involve the use of large-scale asymmetric hydrogenation processes. These processes utilize high-pressure hydrogen gas and chiral metal catalysts to achieve efficient and selective reduction of (m-Tolyl)acetone.

Types of Reactions:

    Oxidation: ®-1-(m-Tolyl)ethanol can undergo oxidation to form the corresponding ketone, (m-Tolyl)acetone. This reaction can be carried out using oxidizing agents such as chromium trioxide or pyridinium chlorochromate.

    Reduction: The compound can be further reduced to form ®-1-(m-Tolyl)ethane using strong reducing agents like lithium aluminum hydride.

    Substitution: The hydroxyl group of ®-1-(m-Tolyl)ethanol can be substituted with other functional groups through reactions with appropriate reagents. For example, reaction with thionyl chloride can produce the corresponding chloride, ®-1-(m-Tolyl)ethyl chloride.

Common Reagents and Conditions:

    Oxidation: Chromium trioxide, pyridinium chlorochromate.

    Reduction: Lithium aluminum hydride, sodium borohydride.

    Substitution: Thionyl chloride, phosphorus tribromide.

Major Products Formed:

    Oxidation: (m-Tolyl)acetone.

    Reduction: ®-1-(m-Tolyl)ethane.

    Substitution: ®-1-(m-Tolyl)ethyl chloride.

Scientific Research Applications

®-1-(m-Tolyl)ethanol has several applications in scientific research, including:

    Chemistry: It is used as a chiral building block in the synthesis of various pharmaceuticals and fine chemicals. Its chiral nature makes it valuable in the production of enantiomerically pure compounds.

    Biology: The compound can be used in studies involving enzyme-catalyzed reactions, particularly those involving alcohol dehydrogenases and other enzymes that interact with secondary alcohols.

    Medicine: ®-1-(m-Tolyl)ethanol is a precursor in the synthesis of certain drugs and active pharmaceutical ingredients. Its chiral properties are important for the development of drugs with specific enantiomeric forms.

    Industry: The compound is used in the production of fragrances and flavors, where its chiral properties contribute to the desired sensory characteristics of the final products.

Mechanism of Action

The mechanism of action of ®-1-(m-Tolyl)ethanol depends on its specific application. In enzymatic reactions, the compound interacts with the active site of enzymes, where it undergoes oxidation or reduction. The hydroxyl group of the compound can form hydrogen bonds with amino acid residues in the enzyme’s active site, facilitating the catalytic process. The chiral nature of the compound ensures that it interacts selectively with chiral enzymes, leading to enantioselective reactions.

Comparison with Similar Compounds

    (S)-1-(m-Tolyl)ethanol: The enantiomer of ®-1-(m-Tolyl)ethanol, which has the opposite configuration at the chiral center.

    1-(p-Tolyl)ethanol: A similar compound with the hydroxyl group attached to a carbon bonded to a para-tolyl group instead of a meta-tolyl group.

    1-Phenylethanol: A compound with a hydroxyl group attached to a carbon bonded to a phenyl group instead of a tolyl group.

Comparison:

    Chirality: ®-1-(m-Tolyl)ethanol is chiral, and its enantiomer, (S)-1-(m-Tolyl)ethanol, has different optical properties and biological activities.

    Substitution Pattern: The position of the methyl group on the benzene ring (meta vs. para) affects the compound’s reactivity and interactions with other molecules.

    Functional Group: The presence of the tolyl group in ®-1-(m-Tolyl)ethanol distinguishes it from 1-phenylethanol, which has a phenyl group. This difference can influence the compound’s chemical and physical properties.

Properties

IUPAC Name

(1R)-1-(3-methylphenyl)ethanol
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H12O/c1-7-4-3-5-9(6-7)8(2)10/h3-6,8,10H,1-2H3/t8-/m1/s1
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SPNHUMWMKXWVIU-MRVPVSSYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=CC=C1)C(C)O
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CC1=CC(=CC=C1)[C@@H](C)O
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H12O
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

136.19 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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